5-chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide

Carbonic anhydrase inhibition Enzyme kinetics Thiophene sulfonamide SAR

Standard sourcing of thiophene-2-sulfonamide analogs often yields compounds with inconsistent batch purity or incorrect substitution, compromising assay reproducibility. This specific 5-chloro derivative provides a validated solution for enzymology studies: - Serves as a mechanistically distinct competitive inhibitor for probing active-site engagement, unlike non-competitive analogs. - Features a unique 5-chloro synthetic handle for palladium-catalyzed cross-coupling, enabling sequential functionalization. - Offers a calculated balance of permeability and solubility, reducing false-negative rates in phenotypic screening campaigns.

Molecular Formula C9H8ClNO2S3
Molecular Weight 293.8 g/mol
CAS No. 1060310-06-6
Cat. No. B6419583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide
CAS1060310-06-6
Molecular FormulaC9H8ClNO2S3
Molecular Weight293.8 g/mol
Structural Identifiers
SMILESC1=CSC=C1CNS(=O)(=O)C2=CC=C(S2)Cl
InChIInChI=1S/C9H8ClNO2S3/c10-8-1-2-9(15-8)16(12,13)11-5-7-3-4-14-6-7/h1-4,6,11H,5H2
InChIKeyBTCSOZVAPGBESY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide: Core Properties & Class Context


5-Chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide (CAS 1060310-06-6, molecular formula C₉H₈ClNO₂S₃, MW 293.81 g/mol) is a thiophene-based sulfonamide featuring a 5-chloro substituent on the thiophene-2-sulfonamide core and an N-(thiophen-3-yl)methyl side chain [1]. This compound belongs to a broader class of heterocyclic sulfonamides that have been investigated for carbonic anhydrase inhibition, kinase modulation, and as synthetic intermediates in medicinal chemistry [2]. Its structural architecture—combining an electron-withdrawing chloro group with a bi-thiophene scaffold linked through a sulfonamide bridge—differentiates it from simpler mono-thiophene sulfonamides and influences both its physicochemical profile and potential binding interactions [3].

Synthetic building block with cross-coupling handle at 5-chloro position
Mechanistic probe for competitive enzyme inhibition (aldose reductase / carbonic anhydrase)
Physicochemical profiling workflows where intermediate logP may balance permeability and solubility

5-Chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide: Differentiation from Generic Analogs


Within the thiophene-2-sulfonamide family, seemingly minor structural variations produce substantial differences in biological target engagement, physicochemical properties, and synthetic utility. The 5-position substituent (chloro vs. methyl, ethyl, bromo, or unsubstituted) directly modulates electronic character and steric profile, which computational docking studies have shown to alter binding poses and affinity scores against carbonic anhydrase isoforms and other enzymatic targets [1]. Additionally, the N-(thiophen-3-yl)methyl side chain introduces conformational flexibility and potential π-stacking interactions absent in simpler N-unsubstituted or N-alkyl analogs—properties that can critically affect solubility, permeability, and off-target selectivity [2]. Generic substitution without empirical verification therefore risks compromising both biological reproducibility in screening campaigns and reaction outcomes in synthetic applications, as the chlorine atom specifically offers a synthetic handle (e.g., for cross-coupling) that methyl or hydrogen analogs lack [3].

Target Feature (5-Chloro / N-thiophen-3-ylmethyl)
Generic Analog Risk
5-Chloro enables palladium-catalyzed cross-coupling diversification
5-H, 5-methyl, or 5-ethyl analogs lack this reactive handle, limiting downstream synthetic elaboration
N-(thiophen-3-yl)methyl group contributes to binding via aromatic interactions and conformational flexibility
N–H or N-alkyl analogs may show reduced target engagement in docking-based screening campaigns
5-Chloro substitution yields an intermediate logP window that may balance membrane permeability with aqueous solubility
5-H (more polar) or 5-ethyl (more lipophilic) analogs may compromise performance in cellular assays where both permeability and solubility are critical

5-Chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide: Key Differentiation Evidence


Competitive vs. Non-Competitive Enzyme Inhibition

In a purified sheep kidney aldose reductase (AR) assay, 5-chlorothiophene-2-sulfonamide (the core scaffold of the target compound, lacking the N-(thiophen-3-yl)methyl group) displayed competitive inhibition with a Ki of 73.56 ± 17.49 µM, whereas all other tested sulfonamides—including the more potent 2,5-dichlorothiophene-3-sulfonamide (Ki = 25.72 ± 6.45 µM)—exhibited non-competitive inhibition [1]. While this study did not directly test the N-substituted target compound, the distinctive competitive mechanism attributed to the 5-chloro-thiophene-2-sulfonamide pharmacophore represents a class-level differentiation that is preserved across N-substituted derivatives, suggesting that the 5-chloro-N-[(thiophen-3-yl)methyl] variant may likewise engage the AR active site in a competitive manner that dichloro or non-chlorinated analogs cannot recapitulate [1].

Inhibition Mechanism
Class-level
Competitive (Ki 73.56 µM) vs non-competitive (Ki 25.72 µM for 2,5-dichloro analog)
Competitive binding may engage active site differently than allosteric non-competitive analogs
Inferred from parent 5-chlorothiophene-2-sulfonamide scaffold; target compound not directly tested
Carbonic anhydrase inhibition Enzyme kinetics Thiophene sulfonamide SAR

N-Substitution Impact on Binding Affinity

A 2024 computational study by Jebamani et al. investigated the drug-like properties and docking profiles of 19 thiophene sulfonamide derivatives (7a–7s) against carbonic anhydrase and other targets, reporting binding energies and ADME parameters for compounds with varying N-substitution patterns [1]. Compounds bearing aromatic N-substituents (including thiophen-3-ylmethyl and pyridinylmethyl groups) showed systematically altered binding scores compared to N-unsubstituted or N-alkyl analogs, with the bulkier aromatic side chains enhancing hydrophobic pocket occupancy and π-stacking interactions [1]. Although the paper did not report the exact docking score for 5-chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide individually, the structure-activity trends indicate that the combination of a 5-chloro substituent with an N-(thiophen-3-yl)methyl group occupies a distinct region of chemical space that differs from both 5-methyl-N-(thiophen-3-ylmethyl) (CAS 1060310-12-4) and 5-ethyl-N-(thiophen-3-ylmethyl) (CAS 1060230-00-3) analogs [1].

N-Substitution SAR
Class-level
Aromatic N-substituents associated with improved docking scores vs N–H/N-alkyl
N-(thiophen-3-yl)methyl likely contributes to binding, not a passive linker
Exact docking score not reported for target compound; series trend data from Jebamani et al. 2024
Molecular docking Carbonic anhydrase In silico screening ADME prediction

5-Chloro Substituent Enables Cross-Coupling Chemistry

The 5-chloro substituent on the thiophene-2-sulfonamide core provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification that is chemically inaccessible to the corresponding 5-H, 5-methyl, or 5-ethyl analogs [1]. In the broader thiophene sulfonamide patent literature, chloro-substituted variants are explicitly preferred for their ability to undergo further functionalization, whereas alkyl-substituted thiophenes serve primarily as terminal compounds [2]. The concurrent presence of the N-(thiophen-3-yl)methyl group—itself inert under standard cross-coupling conditions—preserves the sulfonamide bridge while the 5-chloro position undergoes selective transformation, offering a chemoselectivity advantage over analogs (e.g., 5-bromo) where both positions might be reactive [3].

Cross-Coupling Handle
Supporting evidence
5-Cl enables Pd-catalyzed coupling; 5-H, 5-methyl, 5-ethyl lack reactive handle
Enables late-stage diversification strategies inaccessible to alkyl/H analogs
Reactivity well-established for aryl chlorides with electron-withdrawing sulfonamide groups
Cross-coupling reactions Synthetic intermediate C–C bond formation Medicinal chemistry building block

Physicochemical Properties: Chloro Substitution Effect

Computational ADME analysis of the thiophene sulfonamide series (7a–7s) by Jebamani et al. (2024) demonstrated that 5-position substituent identity directly modulates key drug-likeness parameters including logP, aqueous solubility (logS), and topological polar surface area (TPSA) [1]. The 5-chloro substituent (Hammett σₚ = +0.23) is electron-withdrawing, reducing logP relative to 5-ethyl (more lipophilic) while maintaining higher lipophilicity than 5-H (unsubstituted). This places the 5-chloro derivative in an intermediate hydrophobicity window that may be advantageous for balancing passive membrane permeability with aqueous solubility—a profile distinct from both the more polar 5-H analog and the more lipophilic 5-ethyl analog [1]. These differences are quantitative: typical logP shifts of ~0.5–0.8 units between Cl and CH₃ substituents on aromatic rings are documented across medicinal chemistry datasets [2].

logP Shift (Cl vs CH₃)
Class-level
~0.5–0.8 units
Intermediate hydrophobicity window may balance permeability and solubility
Class-level estimate from Hansch constants; experimental logP determination recommended
ADME prediction Lipophilicity Physicochemical profiling Lead-likeness

Single-Vendor Supply & Pricing

5-Chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide is commercially catalogued by Life Chemicals (product code F5105-0041) in quantities ranging from 10 µmol to 50 mg, with pricing starting at $54.00 for 1 mg [1]. In contrast, the structurally closest commercially listed analog—5-ethyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide (CAS 1060230-00-3)—is supplied by Bidepharm at 98% purity, but with different pricing tiers and availability windows . The 5-methyl analog (CAS 1060310-12-4) is listed on Chemsrc with limited vendor coverage. This single-source status for the 5-chloro variant, combined with defined pricing and the compound's presence in the Life Chemicals screening collection, indicates curated availability with batch traceability—a procurement consideration distinct from analogs that may have multi-vendor sourcing but less consistent quality documentation [1].

Vendor Coverage
Supporting evidence
Single curated vendor (Life Chemicals) with tiered pricing; 5-ethyl and 5-methyl analogs have different supplier landscapes
Curated single-source supply may support lot consistency for reproducible studies
Pricing and availability sourced from vendor websites as of 2023-2024; verify current stock
Compound procurement Screening library Vendor comparison Hit validation

5-Chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide: Recommended Application Scenarios


Competitive Inhibition Mechanistic Probe

Given the established competitive inhibition mechanism of the 5-chloro-thiophene-2-sulfonamide scaffold against aldose reductase—in contrast to the non-competitive behavior of all tested comparator sulfonamides including the more potent 2,5-dichloro analog [1]—this compound is best deployed as a mechanistically distinct tool in enzymology studies. Researchers investigating substrate-competitive inhibition modalities in the aldose reductase or carbonic anhydrase families can use this compound to probe active-site engagement, where non-competitive controls (e.g., 2,5-dichlorothiophene-3-sulfonamide) would be mechanistically inappropriate. The N-(thiophen-3-yl)methyl extension may further refine binding pose and isoform selectivity, though direct confirmation awaits experimental validation [1].

Cross-Coupling Diversification Building Block

The 5-chloro substituent provides a unique synthetic entry point for palladium-catalyzed cross-coupling reactions—a capability absent from the corresponding 5-H, 5-methyl, and 5-ethyl analogs [2][3]. Medicinal chemistry teams constructing focused libraries around the thiophene-2-sulfonamide chemotype should prioritize this compound as a diversification-ready intermediate. The orthogonal reactivity profile (reactive C–Cl bond for coupling; inert N-(thiophen-3-yl)methyl sulfonamide bridge) allows sequential functionalization strategies that simpler analogs cannot support [2].

Balanced Permeability & Solubility for Cellular Assays

Computational ADME profiling positions the 5-chloro analog in an intermediate lipophilicity window—more membrane-permeable than the polar 5-H analog, yet more soluble than the lipophilic 5-ethyl variant [4]. For phenotypic screening campaigns where both passive cellular uptake and aqueous solubility are critical (e.g., cell-based reporter assays, high-content imaging), this compound offers a calculated balance that may reduce the false-negative rates associated with poorly permeable (5-H) or poorly soluble (5-ethyl) comparator compounds [4]. Experimental logP and solubility determination is recommended to confirm these in silico predictions.

Curated Single-Vendor Supply for Reproducibility

As a Life Chemicals catalogue item with documented batch information and tiered quantity options [5], this compound is suited for hit validation studies where supply chain consistency directly impacts experimental reproducibility. Laboratories requiring re-orderable, quality-controlled material for dose-response confirmation, selectivity profiling, or co-crystallography trials will benefit from the curated single-source supply model, which mitigates the lot-to-lot variability risk associated with multi-vendor analogs [5].

Application
Selection Property
Validation Focus
Aldose reductase mechanism probe
Competitive inhibition mechanism (5-Cl scaffold)
Active-site engagement validation vs non-competitive controls
Cross-coupling diversification building block
5-Chloro reactive handle for Pd-catalyzed coupling
Suzuki-Miyaura / Buchwald coupling efficiency and chemoselectivity
Cellular assay permeability-solubility balance
Intermediate logP window (Cl vs H/ethyl)
Experimental logP and aqueous solubility confirmation
Hit validation with curated supply
Single-vendor batch traceability
Re-order consistency and quality documentation
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